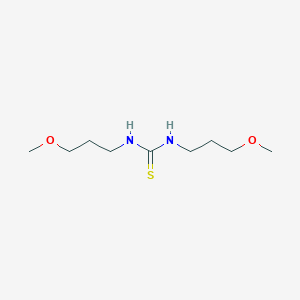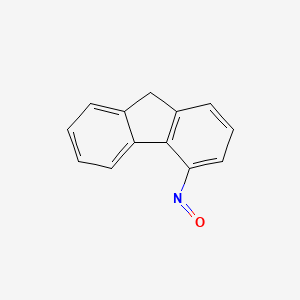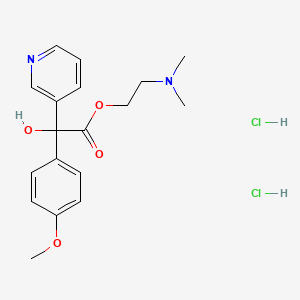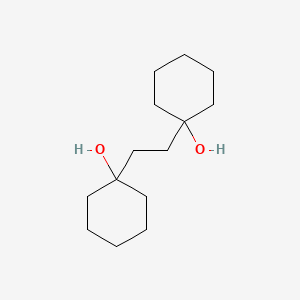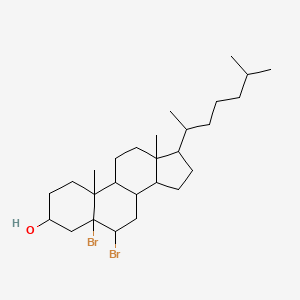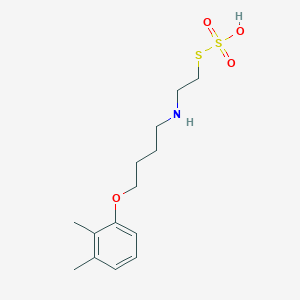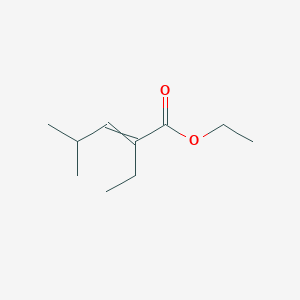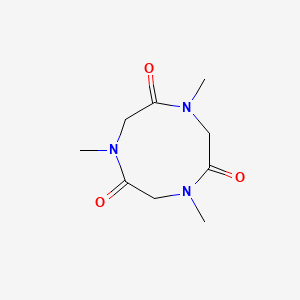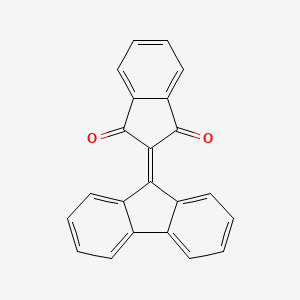
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of fluorenylidene derivatives These compounds are characterized by the presence of a fluorenylidene group attached to an indene-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 9H-fluoren-9-one with indene-1,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two starting materials. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene-indene-1,3-dione compounds .
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular components through its fluorenylidene moiety, which can intercalate with DNA or interact with proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: This compound shares the fluorenylidene group and has been studied for its antimicrobial properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Known for its fluorescent properties and potential use in biological imaging.
2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Investigated for its applications in organic semiconductors.
Uniqueness
2-(9H-Fluoren-9-ylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of the fluorenylidene and indene-1,3-dione moieties, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13248-13-0 |
|---|---|
Fórmula molecular |
C22H12O2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-fluoren-9-ylideneindene-1,3-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20(21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |
Clave InChI |
DOAGMRPBBNUINB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
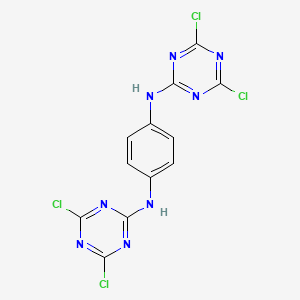
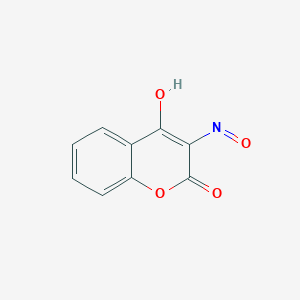
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
